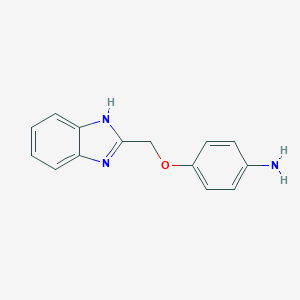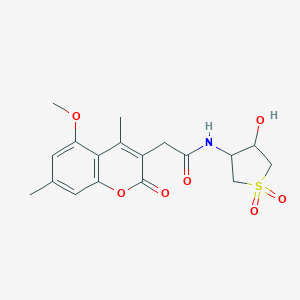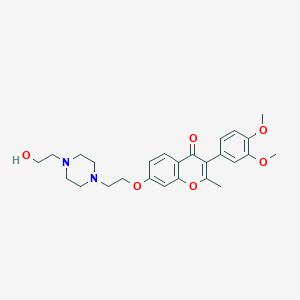![molecular formula C22H16FN3O4S B263928 7-Fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263928.png)
7-Fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific protein, which has been identified as a potential target for the treatment of various diseases.
Mechanism of Action
The compound binds to the target protein and inhibits its activity, which leads to the suppression of the disease-related pathways. The exact mechanism of action is still under investigation, but it is believed to involve the disruption of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
The compound has been shown to have a significant impact on the biochemical and physiological processes in the body. It has been found to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. However, further studies are needed to determine its effects in humans.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high potency, selectivity, and stability. However, its limitations include its poor solubility and toxicity at high doses. These factors need to be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research related to this compound. These include the development of more efficient synthesis methods, the exploration of its potential use in combination with other drugs, and the investigation of its effects in human clinical trials. Additionally, further studies are needed to determine its safety and toxicity profile and to identify potential side effects.
Synthesis Methods
The synthesis of 7-Fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-hydroxybenzaldehyde, 5-propyl-1,3,4-thiadiazol-2-amine, and 4-hydroxycoumarin in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions, and the product is obtained after purification by column chromatography.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein, which is involved in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and it is being further explored for its potential use in the treatment of these diseases.
properties
Molecular Formula |
C22H16FN3O4S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16FN3O4S/c1-2-3-16-24-25-22(31-16)26-18(11-4-7-13(27)8-5-11)17-19(28)14-10-12(23)6-9-15(14)30-20(17)21(26)29/h4-10,18,27H,2-3H2,1H3 |
InChI Key |
DDLXEZICAILHIF-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)

methanone](/img/structure/B263877.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)


![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)